molecular formula C15H10Cl2N2O3 B5439441 (E)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide

(E)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B5439441
M. Wt: 337.2 g/mol
InChI Key: TWZWXDMZQSXWGQ-FPYGCLRLSA-N
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Description

(E)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features both chloro and nitro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-14-7-6-12(19(21)22)9-13(14)17/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZWXDMZQSXWGQ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-nitroaniline and 4-chlorobenzaldehyde.

    Condensation Reaction: The aldehyde group of 4-chlorobenzaldehyde reacts with the amine group of 2-chloro-4-nitroaniline in the presence of a base to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine undergoes an amidation reaction with a suitable acylating agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The double bond can be hydrogenated to form a saturated amide.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Reduction of the nitro group forms the corresponding amine.

    Reduction: Hydrogenation of the double bond forms a saturated amide.

    Substitution: Nucleophilic substitution of the chloro groups can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on living organisms.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    (E)-N-(2-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide: Lacks the chloro group on the phenyl ring, which may influence its chemical properties.

    (E)-N-(2-chloro-4-nitrophenyl)-3-phenylprop-2-enamide: Lacks the chloro group on the second phenyl ring, potentially altering its reactivity.

Uniqueness

The presence of both chloro and nitro groups in (E)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity. The combination of these groups can lead to unique interactions with molecular targets and distinct pathways of action.

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